molecular formula C13H17NO3 B8305946 2-Hydroxy-2-(1-benzylpyrrolidin-3-yl)acetic acid

2-Hydroxy-2-(1-benzylpyrrolidin-3-yl)acetic acid

Cat. No. B8305946
M. Wt: 235.28 g/mol
InChI Key: MCVIOPODAAOTRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04200628

Procedure details

A solution of 12.05 g of 2-hydroxy-2-(1-benzylpyrrolidin-3-yl)acetonitrile in 23 ml of concentrated hydrochloric acid is heated on a bath for 1 hour and allowed to stand overnight. After cooling, precipitated ammonium chloride is filtered off and washed with acetone. The combined filtrate and washings are evaporated under reduced pressure to yield the residue, which is dissolved in water, mixed with 20 ml of 23 (w/w) % aqueous sodium hydroxide solution and washed with methylene chloride. The aqueous layer is slowly adsorbed on a column of 300 ml of Amberlite IR-120B(H+) and after washing of the column with water, eluted with 1 N ammonium hydroxide. The eluate is evaporated to dryness under reduced pressure, and the residue is mixed with acetone. The precipitate, which appears, is collected by filtration and recrystallized from a mixture of ethanol and acetone to yield 1.422 g of 2-hydroxy-2-(1-benzylpyrrolidin-3-yl)acetic acid. mp. 174° to 176° C.
Name
2-hydroxy-2-(1-benzylpyrrolidin-3-yl)acetonitrile
Quantity
12.05 g
Type
reactant
Reaction Step One
Quantity
23 mL
Type
solvent
Reaction Step One
[Compound]
Name
23
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]([CH:5]1[CH2:9][CH2:8][N:7]([CH2:10][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[CH2:6]1)[C:3]#N.[OH-:17].[Na+].[OH2:19]>Cl>[OH:1][CH:2]([CH:5]1[CH2:9][CH2:8][N:7]([CH2:10][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[CH2:6]1)[C:3]([OH:19])=[O:17] |f:1.2|

Inputs

Step One
Name
2-hydroxy-2-(1-benzylpyrrolidin-3-yl)acetonitrile
Quantity
12.05 g
Type
reactant
Smiles
OC(C#N)C1CN(CC1)CC1=CC=CC=C1
Name
Quantity
23 mL
Type
solvent
Smiles
Cl
Step Two
Name
23
Quantity
20 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
precipitated ammonium chloride
FILTRATION
Type
FILTRATION
Details
is filtered off
WASH
Type
WASH
Details
washed with acetone
CUSTOM
Type
CUSTOM
Details
The combined filtrate and washings are evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to yield the residue, which
WASH
Type
WASH
Details
washed with methylene chloride
WASH
Type
WASH
Details
after washing of the column with water
WASH
Type
WASH
Details
eluted with 1 N ammonium hydroxide
CUSTOM
Type
CUSTOM
Details
The eluate is evaporated to dryness under reduced pressure
ADDITION
Type
ADDITION
Details
the residue is mixed with acetone
FILTRATION
Type
FILTRATION
Details
is collected by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from a mixture of ethanol and acetone

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
OC(C(=O)O)C1CN(CC1)CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.422 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.